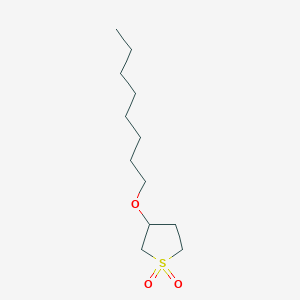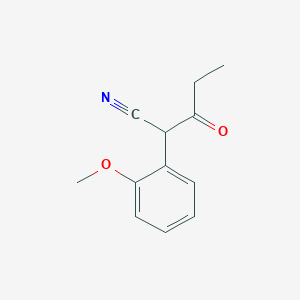
2-(2-Methoxyphenyl)-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Méthoxyphényl)-3-oxopentanenitrile est un composé organique qui appartient à la classe des cétones aromatiques. Il est caractérisé par la présence d'un groupe méthoxy attaché à un cycle phényle, qui est en outre lié à un groupe nitrile et à un groupe fonctionnel cétone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-méthoxyphényl)-3-oxopentanenitrile implique généralement la réaction du 2-méthoxybenzaldéhyde avec un nitrile approprié et un précurseur cétonique. Une méthode courante est la condensation de Knoevenagel, où le 2-méthoxybenzaldéhyde réagit avec le malononitrile en présence d'une base telle que la pipéridine. La réaction se déroule dans des conditions douces, généralement à température ambiante, pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle de 2-(2-méthoxyphényl)-3-oxopentanenitrile peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-méthoxyphényl)-3-oxopentanenitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires ou le groupe cétone en alcools secondaires.
Substitution : Les réactions de substitution électrophile aromatique peuvent introduire différents substituants sur le cycle phényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme le brome (Br2) et l'acide sulfurique (H2SO4) sont utilisés respectivement pour les réactions de bromation et de sulfonation.
Principaux produits formés
Oxydation : Acides carboxyliques et aldéhydes.
Réduction : Amines primaires et alcools secondaires.
Substitution : Dérivés bromés et sulfonés.
Applications de recherche scientifique
Le 2-(2-méthoxyphényl)-3-oxopentanenitrile a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant que candidat-médicament pour traiter diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(2-méthoxyphényl)-3-oxopentanenitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à des effets thérapeutiques. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Isocyanate de 2-méthoxyphényle : Utilisé comme réactif en synthèse organique.
2-(2-Méthoxyphényl)benzoxazole : Présente des propriétés photophysiques similaires, mais ne présente pas de grands décalages de Stokes.
Tris(2-méthoxyphényl)phosphine : Utilisé comme ligand en catalyse.
Unicité
Le 2-(2-méthoxyphényl)-3-oxopentanenitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité et des applications potentielles distinctes. Sa capacité à subir diverses transformations chimiques en fait un composé polyvalent en synthèse organique et en recherche.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-11(14)10(8-13)9-6-4-5-7-12(9)15-2/h4-7,10H,3H2,1-2H3 |
Clé InChI |
BRPLMIBVDOJEOA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C#N)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B12122046.png)
![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122058.png)
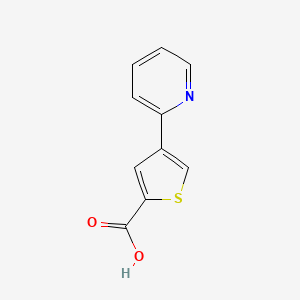
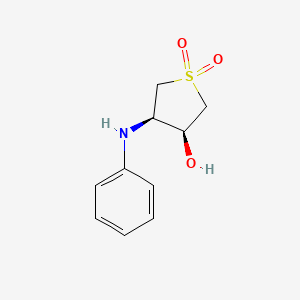
![Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate](/img/structure/B12122073.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)

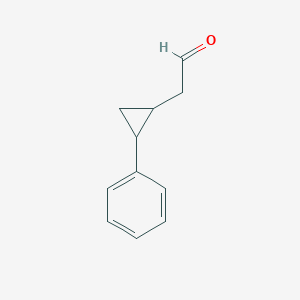
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
